Decyclopentyl Zafirlukast Methyl Ester is a chemical compound related to Zafirlukast, which is primarily used in the treatment of asthma and other pulmonary disorders. This compound, identified by the CAS number 1159195-67-1, belongs to a class of cysteinyl leukotriene receptor antagonists. It is synthesized as a part of the development process for Zafirlukast, where it serves as an impurity that can affect the drug's efficacy and safety profile.
The synthesis and characterization of Decyclopentyl Zafirlukast Methyl Ester are often discussed in the context of pharmaceutical research and quality control. It is produced as a byproduct during the manufacturing of Zafirlukast, and its structural identification has been facilitated through advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
The synthesis of Decyclopentyl Zafirlukast Methyl Ester typically involves several steps that include the reaction of various starting materials under controlled conditions to ensure purity and yield. The compound can be isolated from crude samples using gradient reverse-phase preparative HPLC, which allows for the separation of impurities based on their hydrophobic properties .
The synthesis process may involve:
The molecular structure of Decyclopentyl Zafirlukast Methyl Ester features a complex arrangement that includes multiple functional groups characteristic of its parent compound, Zafirlukast. The ester group contributes to its solubility and reactivity.
Decyclopentyl Zafirlukast Methyl Ester can undergo various chemical reactions typical of esters, including hydrolysis, transesterification, and reactions with nucleophiles. Understanding these reactions is vital for assessing its stability and behavior in biological systems.
As a cysteinyl leukotriene receptor antagonist, Decyclopentyl Zafirlukast Methyl Ester works by blocking the action of leukotrienes, which are inflammatory mediators involved in asthma pathophysiology. This mechanism helps reduce bronchoconstriction and inflammation in the airways.
Research indicates that compounds like Decyclopentyl Zafirlukast Methyl Ester exhibit significant binding affinity for leukotriene receptors, contributing to their therapeutic effects in respiratory conditions .
Relevant data regarding these properties are crucial for handling and application in research settings.
Decyclopentyl Zafirlukast Methyl Ester is primarily used in pharmaceutical research to study the properties and effects of related compounds. Its role as an impurity in Zafirlukast synthesis makes it important for:
Decyclopentyl Zafirlukast Methyl Ester (CAS No. 1159195-67-1) is a structurally defined impurity and derivative of the asthma drug Zafirlukast. Its systematic IUPAC name is methyl N-[3-[[2-methoxy-4-[[(2-methylphenyl)sulfonyl]carbamoyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamate [1] [4] [7]. This nomenclature precisely describes its molecular framework:
COC(=O)NC1=CC2=C(C=C1)N(C)C=C2CC3=CC=C(C=C3OC)C(=O)NS(=O)(=O)C4=CC=CC=C4C [7], enabling unambiguous identification in databases and analytical workflows. The compound has a molecular formula of C₂₇H₂₇N₃O₆S [1] [2] [4] and a molecular weight of 521.58 g/mol [1] [2] [9]. Key mass contributions include:
Table 1: Atomic Composition and Mass Distribution
| Element | Count | Mass Contribution (g/mol) | Percentage (%) |
|---|---|---|---|
| Carbon (C) | 27 | 324.29 | 62.19 |
| Hydrogen (H) | 27 | 21.74 | 4.17 |
| Nitrogen (N) | 3 | 42.03 | 8.06 |
| Oxygen (O) | 6 | 96.00 | 18.41 |
| Sulfur (S) | 1 | 32.06 | 6.15 |
| Total | 521.58 | 100.00 |
Decyclopentyl Zafirlukast Methyl Ester is characterized using orthogonal spectroscopic techniques to ensure analytical reliability in pharmaceutical quality control:
Table 2: Key Spectroscopic Signatures
| Technique | Key Signals | Structural Assignment |
|---|---|---|
| MS (HR) | 521.1621 [M]⁺ | Molecular ion |
| 362.10 [M - C₇H₇SO₂]⁺ | Sulfonamide cleavage | |
| ¹H NMR | δ 3.85 (s, 3H) | N–CH₃ (indole) |
| δ 3.65 (s, 3H) | Carbamate –OCH₃ | |
| ¹³C NMR | δ 170.5 | Amide carbonyl (Ar–CONH–) |
| δ 156.2 | Carbamate carbonyl (NH–COOCH₃) | |
| IR | 1745 cm⁻¹ | Ester C=O stretch |
| 1350 cm⁻¹ | Sulfonamide S=O asymmetric stretch |
Decyclopentyl Zafirlukast Methyl Ester is structurally differentiated from Zafirlukast (C₃₁H₃₃N₃O₆S, 575.68 g/mol) through two key modifications:
Functionally, while Zafirlukast is a therapeutically active cysteinyl leukotriene receptor antagonist used for asthma management [8], the decyclopentyl variant serves as a process-related impurity or degradation product formed during synthesis or storage. Regulatory guidelines classify it as "Zafirlukast Related Compound C," necessitating strict control limits (typically ≤0.15%) in drug substance batches [4] [10].
Table 3: Structural and Functional Comparison with Zafirlukast
| Property | Decyclopentyl Zafirlukast Methyl Ester | Zafirlukast |
|---|---|---|
| Molecular Formula | C₂₇H₂₇N₃O₆S | C₃₁H₃₃N₃O₆S |
| Molecular Weight | 521.58 g/mol | 575.68 g/mol |
| Carbamate Group | Methyl ester (–OCOOCH₃) | Cyclopentyl ester (–OCOOC₅H₉) |
| Role | Synthesis impurity/reference standard | Active pharmaceutical ingredient |
| Primary Use | Analytical method development (HPLC/LC-MS) | Asthma prophylaxis |
| Regulatory Status | Pharmacopeial impurity standard (USP/EP) | Approved drug (US FDA) |
The structural distinctions critically impact chromatographic behavior. In reversed-phase HPLC, Decyclopentyl Zafirlukast Methyl Ester elutes earlier than Zafirlukast (e.g., 12.8 min vs. 18.2 min on a C18 column) due to reduced hydrophobicity [4] [10]. This property is exploited in impurity profiling methods for drug quality assessment.
CAS No.: 4687-94-9
CAS No.: 3002-52-6
CAS No.: